Pyrethrin 2

Description

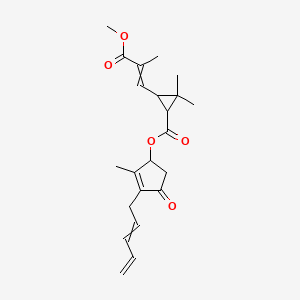

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h7-9,11,16,18-19H,1,10,12H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFUPGQZSXIULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859227 | |

| Record name | 2-Methyl-4-oxo-3-(2,4-pentadien-1-yl)-2-cyclopenten-1-yl 3-(3-methoxy-2-methyl-3-oxo-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 200 °C at 0.1 mm Hg, decomposes | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-448 | |

| Record name | PYRETHRIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, carbon tetrachloride, Soluble in petroleum ether (less sol than pyrethrin I), kerosene, ethylene dichloride, nitromethane, In water, 9.0 mg/L (temperature not specified) | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Pyrethrins (2008-2010) | |

| Record name | PYRETHRIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.98X10-7 mm Hg at 25 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Pyrethrins (2008-2010) | |

| Record name | PYRETHRIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS No. |

121-29-9, 29128-51-6 | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1E)-3-methoxy-2-methyl-3-oxo-1-propen-1-yl]-2,2-dimethyl-, (1S)-2-methyl-4-oxo-3-(2Z)-2,4-pentadien-1-yl-2-cyclopenten-1-yl ester, (1R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4-oxo-3-(2,4-pentadien-1-yl)-2-cyclopenten-1-yl 3-(3-methoxy-2-methyl-3-oxo-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-oxo-3-(penta-2,4-dienyl)cyclopent-2-enyl [1R-[1α[S*(Z)](3β)-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRETHRIN II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Pyrethrin II on Insect Voltage-Gated Sodium Channels

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrethrin II is a potent neurotoxic insecticide belonging to the pyrethrin family, naturally derived from Chrysanthemum cinerariifolium. Its primary mode of action is the targeted disruption of voltage-gated sodium channels (VGSCs) in the insect nervous system.[1] Pyrethrins and their synthetic analogs, pyrethroids, are broadly classified into two categories based on their chemical structure and the poisoning symptoms they produce. Pyrethrin II is structurally analogous to Type II pyrethroids, which are characterized by the presence of an α-cyano group and typically induce prolonged membrane depolarization.[2] This guide details the molecular mechanism by which Pyrethrin II modifies insect sodium channel function, presenting key quantitative data from representative pyrethroids, outlining standard experimental protocols, and providing visualizations of the interaction pathways and experimental workflows.

Core Mechanism of Action on Voltage-Gated Sodium Channels

The insect nervous system relies on the precise, rapid opening and closing of VGSCs to propagate action potentials along axons. Pyrethrin II exerts its toxic effect by binding to these channels and altering their gating kinetics.[1][3] The molecule binds preferentially to the open state of the VGSC, effectively locking it in a conducting conformation.[4][5][6][7] This state-dependent interaction has two profound biophysical consequences:

-

Slowing of Channel Inactivation: VGSCs possess a natural inactivation mechanism that closes the channel shortly after it opens, even if the membrane remains depolarized. Pyrethrin II binding dramatically slows this process, leading to a persistent inward flow of sodium ions during depolarization.[8]

-

Inhibition of Channel Deactivation: Upon repolarization of the neuronal membrane, normal sodium channels quickly close (deactivate). Pyrethrin II-modified channels are significantly delayed in their closing, resulting in a large, slowly decaying "tail current" of sodium ions flowing into the cell after the stimulus has ended.[4][9] This effect is particularly pronounced with Type II pyrethroids.[4]

The combination of these effects leads to a sustained depolarization of the nerve membrane.[1][2] This hyperexcitability disrupts normal nerve signaling, causing initial tremors and convulsions, followed by nerve conduction block, paralysis, and ultimately the death of the insect.[1][3]

Quantitative Data on Pyrethroid Effects

Specific electrophysiological data for Pyrethrin II is limited in publicly available literature. The following table summarizes quantitative effects for well-characterized Type I and Type II synthetic pyrethroids, which serve as robust models for the action of natural pyrethrins.[10]

| Pyrethroid | Type | Concentration | Key Effect | Insect / Expression System | Citation(s) |

| Permethrin | Type I | 10 µM | Peak Na+ current decreases to 69% of initial value during a 13 Hz pulse train. | Honeybee Antennal Lobe Neurons | [9] |

| Tetramethrin | Type I | 10 µM | Peak Na+ current decreases to 62% of initial value during a 13 Hz pulse train (stronger use-dependence). | Honeybee Antennal Lobe Neurons | [9] |

| Cypermethrin | Type II | 10 µM | Peak Na+ current reduced by 33% after initial exposure; tail current shows progressive increase with stimulation. | Honeybee Antennal Lobe Neurons | [9] |

| Deltamethrin | Type II | 1 µM | >100-fold reduction in channel sensitivity observed with M918T "super-kdr" mutation. | Drosophila NaV Channel (para) in Xenopus Oocytes | [11] |

| Deltamethrin | Type II | N/A | M918V mutation confers a 16-fold reduction in channel sensitivity. | Drosophila NaV Channel (para) in Xenopus Oocytes | [12] |

| Permethrin | Type I | N/A | M918V mutation confers an 800-fold reduction in channel sensitivity. | Drosophila NaV Channel (para) in Xenopus Oocytes | [12] |

Experimental Protocols

The characterization of pyrethroid effects on insect sodium channels predominantly relies on voltage-clamp electrophysiology using heterologous expression systems. The Two-Electrode Voltage Clamp (TEVC) method with Xenopus laevis oocytes is a standard protocol.[4][11][12]

Protocol: TEVC Analysis of Pyrethrin II on Insect NaV Channels in Xenopus Oocytes

-

Heterologous Expression:

-

Gene Cloning: The full-length coding sequence of the insect VGSC alpha-subunit gene (e.g., para from Drosophila melanogaster) is cloned into an expression vector.[11]

-

cRNA Synthesis: The plasmid DNA is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an appropriate RNA polymerase.

-

Oocyte Injection: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. A precise volume of cRNA (e.g., 50 nL) is injected into each oocyte.[10]

-

Incubation: Oocytes are incubated for 2-4 days in a buffered solution to allow for channel protein expression and insertion into the cell membrane.

-

-

Electrophysiological Recording:

-

Setup: An injected oocyte is placed in a recording chamber and continuously perfused with a low-chloride external solution to minimize interference from endogenous chloride currents.

-

Electrodes: Two microelectrodes (one for voltage sensing, one for current injection) filled with a high-potassium solution (e.g., 3 M KCl) are inserted into the oocyte.

-

Clamping: The oocyte is voltage-clamped at a negative holding potential (e.g., -80 mV to -100 mV) to ensure the majority of NaV channels are in a resting, closed state.

-

-

Voltage Protocols and Data Acquisition:

-

Control Recordings: Sodium currents are elicited by applying depolarizing voltage steps (e.g., to -10 mV).

-

Assessing Resting State Modification: To measure effects on resting channels, a single, long depolarizing pulse is applied. The amplitude of the current remaining at the end of the pulse and the subsequent tail current upon repolarization are measured.[4]

-

Assessing Use-Dependent Modification: To measure effects on open channels, a high-frequency train of short depolarizing pulses (e.g., 100 pulses of 5 ms (B15284909) duration) is applied. This protocol mimics repetitive nerve firing and enhances the modification by use-dependent compounds like Type II pyrethroids.[4][9]

-

Pyrethrin Application: A solution containing Pyrethrin II is perfused into the chamber, and the voltage protocols are repeated to record the modified currents.

-

-

Data Analysis:

-

Peak Current: The maximum inward current during the initial phase of depolarization is measured.

-

Tail Current Analysis: The amplitude and decay kinetics of the tail current upon repolarization are quantified. The decay is often fit with an exponential function to determine the time constant, which is significantly prolonged for modified channels.

-

Percentage of Modified Channels: The fraction of channels modified by the pyrethroid can be calculated using the formula: % Modification = (I_tail / (E_h - E_rev)) / (I_Na_peak / (E_t - E_rev)) * 100 where I_tail is the maximal tail current, I_Na_peak is the peak sodium current in control conditions, E_h is the holding potential, E_t is the test potential, and E_rev is the reversal potential for sodium.[9]

-

References

- 1. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The molecular interactions of pyrethroid insecticides with insect and mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interactions of pyrethroids with the voltage-gated sodium channel - Nottingham ePrints [eprints.nottingham.ac.uk]

An In-depth Technical Guide to the Elucidation of the Pyrethrin II Biosynthetic Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyrethrins (B594832), the natural insecticides derived from the Dalmatian pyrethrum (Tanacetum cinerariifolium), are renowned for their potent insecticidal activity, low mammalian toxicity, and rapid environmental degradation.[1][2][3] These properties make them a highly desirable alternative to synthetic pesticides.[2] Pyrethrins are a mixture of six structurally related esters, broadly classified into Type I and Type II. This guide focuses on the elucidation of the biosynthetic pathway of Pyrethrin II, a prominent Type II pyrethrin. It is an ester formed by the convergence of two complex metabolic pathways: the terpenoid pathway, which produces the pyrethric acid moiety, and the oxylipin (jasmonate-derived) pathway, which yields the pyrethrolone (B1236646) alcohol moiety.[2][4][5] This document provides a detailed overview of the enzymatic steps, regulatory networks, quantitative data, and key experimental protocols that have been instrumental in unraveling this intricate biosynthetic process.

The Pyrethrin II Biosynthetic Pathway: An Overview

The biosynthesis of Pyrethrin II is a sophisticated process localized primarily within the glandular trichomes on the flower ovaries of T. cinerariifolium.[2][5][6] The pathway is bifurcated, with two distinct branches producing the constituent acid and alcohol moieties, which are ultimately joined in a final esterification step.

-

Acid Moiety Synthesis: The journey to pyrethric acid begins with the universal terpene precursor, dimethylallyl diphosphate (B83284) (DMAPP), via the plastidial methylerythritol-4-phosphate (MEP) pathway.[4][5]

-

Alcohol Moiety Synthesis: The pyrethrolone backbone is derived from the oxylipin pathway, which is closely related to the biosynthesis of the plant hormone jasmonic acid (JA).[2][4][7] This branch starts with linolenic acid.

-

Final Esterification: The acid and alcohol components are covalently linked by a specific lipase (B570770) to form the final Pyrethrin II ester.[2][7][8]

The complete pathway, illustrating the convergence of these two branches, is depicted below.

Elucidation of the Pyrethric Acid Moiety Pathway

Pyrethric acid is a modified monoterpenoid derived from chrysanthemic acid.[9][10] Its synthesis from chrysanthemol (B1213662) involves six steps catalyzed by four distinct enzymes, primarily occurring in the trichomes covering the ovaries.[11]

-

Chrysanthemyl Diphosphate Synthesis: The pathway initiates with the condensation of two dimethylallyl diphosphate (DMAPP) molecules, catalyzed by chrysanthemyl diphosphate synthase (TcCDS) , to form chrysanthemyl diphosphate (CDP).[5][9][10]

-

Dephosphorylation to Chrysanthemol: CDP is dephosphorylated to trans-chrysanthemol (B1144467). This step may be catalyzed by TcCDS itself or by other non-specific phosphatases.[9][10]

-

Oxidation to Chrysanthemic Acid: Two sequential oxidation reactions at the C1 position convert trans-chrysanthemol into trans-chrysanthemic acid. These are catalyzed by alcohol dehydrogenase 2 (TcADH2) and aldehyde dehydrogenase 1 (TcALDH1) , respectively.[9][11][12]

-

Hydroxylation at C10: The pathway to pyrethric acid diverges here. Trans-chrysanthemic acid is hydroxylated at the C10 methyl group by chrysanthemol 10-hydroxylase (TcCHH) , a cytochrome P450 oxidoreductase.[11][12]

-

Further Oxidation to a Carboxylic Acid: The newly formed hydroxyl group at C10 undergoes two more oxidation steps, catalyzed by TcADH2 and TcALDH1, to form 10-carboxychrysanthemic acid.[11]

-

Methylation to Pyrethric Acid: In the final step, which occurs mainly inside the ovary tissues, the carboxyl group at C10 is methylated by 10-carboxychrysanthemic acid 10-methyltransferase (TcCCMT) , a SABATH family methyltransferase, to yield pyrethric acid.[4][11]

References

- 1. Frontiers | TcbZIP60 positively regulates pyrethrins biosynthesis in Tanacetum cinerariifolium [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. TcbZIP60 positively regulates pyrethrins biosynthesis in Tanacetum cinerariifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TcbHLH14 a Jasmonate Associated MYC2-like Transcription Factor Positively Regulates Pyrethrin Biosynthesis in Tanacetum cinerariifolium [mdpi.com]

- 8. TcMYC2 regulates Pyrethrin biosynthesis in Tanacetum cinerariifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrethric acid of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Pyrethrin II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrethrin II is one of the six active insecticidal compounds collectively known as pyrethrins (B594832), which are derived from the flowers of Chrysanthemum cinerariaefolium.[1] As a naturally occurring pesticide, Pyrethrin II is characterized by its potent insecticidal activity and relatively low mammalian toxicity.[2] However, its environmental fate and degradation are of significant interest to ensure its safe and sustainable use. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental persistence, mobility, and degradation pathways of Pyrethrin II in various environmental compartments, including soil, water, and air. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the study and application of this compound.

Physicochemical Properties and Environmental Mobility

The environmental behavior of Pyrethrin II is largely governed by its physicochemical properties. With a vapor pressure of 3.98 x 10⁻⁷ mm Hg at 25°C, Pyrethrin II can exist in both vapor and particulate phases in the atmosphere.[3] Its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 2940 suggests slight mobility in soil, indicating a tendency to adsorb to soil particles.[3] This adsorption is a key factor in its environmental persistence and transport.[2] The potential for bioconcentration in aquatic organisms is considered low, with an estimated bioconcentration factor (BCF) of 18.[3]

Degradation in Soil

The degradation of Pyrethrin II in the terrestrial environment is a multifaceted process involving biotic and abiotic mechanisms.

Abiotic Degradation: Photolysis and Volatilization

On soil surfaces, Pyrethrin II is susceptible to photodegradation. However, this process is primarily limited to the top layers of soil where sunlight can penetrate. The estimated volatilization half-life of Pyrethrin II from soil is significant, ranging from 36.8 to 97 days, suggesting that volatilization is a slower dissipation process compared to other degradation pathways.

Biotic Degradation: Microbial Metabolism

Table 1: Half-life of Pyrethrin II in Soil

| Soil Type | Initial Concentration (mg/kg) | Half-life (days) | Reference |

| Silt Loam | 0.900 | 3.1 | [3] |

| Not Specified | 0.702 | 1.63 | [6] |

| Not Specified | 0.750 | 2.24 | [6] |

| Not Specified | 0.900 | 2.55 | [6] |

Experimental Protocol: Analysis of Pyrethrin II in Soil using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in soil.[4][8]

Sample Extraction:

-

Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 5 mL of water and vortex to hydrate (B1144303) the sample.

-

Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

-

Shake vigorously for 1 minute and then centrifuge.[4]

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add it to a dSPE tube containing sorbents such as primary secondary amine (PSA) and magnesium sulfate (B86663) to remove interferences.

-

Vortex and centrifuge.[4]

LC-MS/MS Analysis: The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Pyrethrin II.[4]

Degradation in Water

In the aquatic environment, the fate of Pyrethrin II is influenced by hydrolysis and photolysis.

Hydrolysis

Pyrethrin II undergoes hydrolysis, with the rate being pH-dependent. The estimated hydrolysis half-lives are 20 years at pH 7 and 2.0 years at pH 8, indicating that hydrolysis is a relatively slow degradation process under neutral to slightly alkaline conditions.[3]

Photolysis

Pyrethrin II contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight in water.[3] The rate of photolysis can be influenced by water clarity and the presence of photosensitizing agents.

Table 2: Environmental Fate Parameters of Pyrethrin II in Water

| Parameter | Value | Reference |

| Hydrolysis Half-life (pH 7) | 20 years (estimated) | [3] |

| Hydrolysis Half-life (pH 8) | 2.0 years (estimated) | [3] |

| Susceptibility to Photolysis | Yes | [3] |

Experimental Protocol: Determination of Pyrethrin II in Water using Solid-Phase Extraction (SPE) and HPLC

EPA Method 1660 provides a procedure for the determination of pyrethrins in wastewater.[3]

Sample Preparation and Extraction:

-

A 750-mL water sample is saturated with salt.

-

The sample is extracted by stirring with acetonitrile.[3]

-

A portion of the acetonitrile extract is collected and evaporated to a smaller volume.[3]

Solid-Phase Extraction (SPE) Cleanup (Alternative Method):

-

Condition a C18 SPE cartridge.

-

Pass the water sample through the cartridge to adsorb Pyrethrin II.

-

Elute the Pyrethrin II from the cartridge with an appropriate solvent.[9]

HPLC Analysis: The concentrated extract is analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector.[3]

Degradation in Air

In the atmosphere, Pyrethrin II is subject to rapid degradation by photochemically produced hydroxyl radicals and ozone.

Atmospheric Degradation

The estimated atmospheric half-life of vapor-phase Pyrethrin II is approximately 1.6 hours due to reaction with hydroxyl radicals and 27 minutes due to reaction with ozone.[3] Particulate-phase Pyrethrin II is removed from the atmosphere through wet and dry deposition.[3]

Table 3: Atmospheric Degradation of Pyrethrin II

| Degradation Pathway | Estimated Half-life | Reference |

| Reaction with Hydroxyl Radicals | 1.6 hours | [3] |

| Reaction with Ozone | 27 minutes | [3] |

Experimental Protocol: Air Sampling and Analysis

A common method for sampling pyrethrins in the air involves drawing a known volume of air through a sorbent tube, such as an OSHA Versatile Sampler (OVS) tube containing a glass fiber filter and XAD-2 adsorbent.[10]

Sample Collection:

-

Calibrate a personal sampling pump with a representative sampler in line.

-

Sample air at a known flow rate for a specified duration.[8]

Sample Extraction and Analysis:

-

The filter and sorbent are transferred to a vial.

-

The analytes are desorbed using a suitable solvent, such as toluene.[10]

-

The extract is then analyzed by Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[10]

Degradation Pathways and Metabolites

The degradation of Pyrethrin II in various environmental compartments proceeds through several key pathways, primarily hydrolysis of the ester linkage and oxidation of different parts of the molecule.

Hydrolytic and Oxidative Degradation

In both biotic and abiotic processes, the ester bond of Pyrethrin II is a primary site of attack, leading to the formation of pyrethric acid and pyrethrolone.[3][11] Further oxidative degradation can occur on both the acid and alcohol moieties. For instance, the principal metabolite of Pyrethrin II can have a carboxyl group on the isobutenyl group of the acid moiety and a dihydroxylated pentenyl group in the alcohol moiety.[3]

Microbial Degradation Pathway

Microorganisms utilize enzymes such as carboxylesterases to initiate the degradation of pyrethroids by cleaving the ester bond.[4][5] While specific pathways for Pyrethrin II are not as extensively documented as for synthetic pyrethroids, the initial steps are expected to be similar. Genera such as Pseudomonas have been shown to be effective in degrading pyrethroids.[12] The resulting acidic and alcoholic intermediates are then further metabolized through various catabolic pathways.

Conclusion

The environmental fate of Pyrethrin II is characterized by relatively rapid degradation in soil and air, primarily driven by microbial activity and photochemical reactions. In water, its degradation is slower, with hydrolysis being a significant long-term process. The mobility of Pyrethrin II in soil is limited due to its tendency to adsorb to organic matter. The primary degradation pathways involve the cleavage of the ester linkage and subsequent oxidation of the resulting acid and alcohol moieties. A thorough understanding of these processes, supported by robust analytical methodologies, is crucial for assessing the environmental impact and ensuring the responsible use of this important natural insecticide. This guide provides a foundational understanding for professionals in the field and highlights the key areas of consideration for future research and development.

References

- 1. Pyrethrin II - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]

- 6. Study on establishment of residual analysis methods and residue degradation regulation of natural pyrethrin in barley plants and soil on Qinghai Plateau - Arabian Journal of Chemistry [arabjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lcms.cz [lcms.cz]

- 9. Simple, rapid solid-phase extraction procedure for the determination of ultra-trace levels of pyrethroids in ground and sea water by liquid chromatography/electrospray ionization mass spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Characterization of a Pyrethroid-Degrading Pseudomonas fulva Strain P31 and Biochemical Degradation Pathway of D-Phenothrin [frontiersin.org]

A Comparative Analysis of Pyrethrin II Metabolism in Insects and Mammals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrethrin II, a key insecticidal component of natural pyrethrum, exhibits a significant degree of selective toxicity, being highly effective against insects while demonstrating relatively low toxicity to mammals. This disparity is largely attributable to the differential metabolism of the compound in these two biological systems. This technical guide provides a comprehensive comparative analysis of the metabolic pathways of Pyrethrin II in insects and mammals, detailing the enzymatic processes, resulting metabolites, and the experimental protocols used to elucidate these pathways. Quantitative data are summarized to highlight the kinetic differences that underpin the selective toxicity of this important natural insecticide.

Introduction

Pyrethrins (B594832), extracted from the flowers of Tanacetum cinerariifolium, have been utilized for centuries as natural insecticides. Pyrethrin II is one of the six major insecticidal esters in pyrethrum and is characterized by the pyrethric acid moiety. The remarkable efficacy of pyrethrins against a broad spectrum of insect pests, coupled with their rapid degradation in the environment and low mammalian toxicity, has sustained their use in various applications, from household insect sprays to agricultural pest management.

The selective toxicity of Pyrethrin II is primarily governed by the rate and pathway of its metabolic detoxification. Both insects and mammals possess enzymatic systems capable of metabolizing pyrethrins, but the efficiency and substrate specificity of these enzymes differ significantly. In mammals, rapid metabolism leads to the formation of less toxic, water-soluble metabolites that are readily excreted.[1] In contrast, while insects also metabolize pyrethrins, the rate of detoxification can be slower, and in resistant insect populations, enhanced metabolism is a key mechanism of insecticide resistance.[2] This guide delves into the specifics of these metabolic differences, providing a detailed overview for researchers in toxicology, entomology, and drug development.

Metabolic Pathways of Pyrethrin II

The metabolism of Pyrethrin II in both insects and mammals primarily proceeds through three major enzymatic pathways:

-

Oxidative Metabolism: Catalyzed by the cytochrome P450 monooxygenase (P450) superfamily.

-

Hydrolytic Metabolism: Mediated by carboxylesterases.

-

Conjugative Metabolism: Primarily involving glutathione (B108866) S-transferases (GSTs).

Oxidative Metabolism (Phase I)

In both insects and mammals, cytochrome P450 enzymes play a crucial role in the initial detoxification of Pyrethrin II. These enzymes introduce polar functional groups into the molecule, increasing its water solubility and preparing it for further metabolism or excretion.

In Mammals: Oxidative metabolism of pyrethrins in mammals, such as rats, has been shown to occur at several sites on the molecule.[3] For Pyrethrin II, oxidation can occur on the pyrethric acid moiety. While specific quantitative data for Pyrethrin II is limited, studies on the closely related Pyrethrin I show that oxidation happens at the trans-methyl group of the chrysanthemic acid and on the pentadienyl side chain of the rethrolone moiety to produce diols.[3] It is presumed that similar oxidative attacks occur on the pyrethric acid and rethrolone moieties of Pyrethrin II.

In Insects: Cytochrome P450-mediated metabolism is a primary mechanism of pyrethroid resistance in many insect species.[2] Overexpression of specific P450s can lead to enhanced detoxification and reduced insecticide efficacy. Homology modeling of insect P450s suggests that structural differences in the active sites of these enzymes can account for variations in their ability to bind and metabolize different pyrethroids.[4] While direct evidence for Pyrethrin II is scarce, it is well-established that P450s in insects target various positions on the pyrethroid molecule for oxidation.

Below is a diagram illustrating the generalized oxidative metabolic pathway for Pyrethrin II.

Caption: Generalized oxidative metabolism of Pyrethrin II.

Hydrolytic Metabolism (Phase I)

The ester linkage in Pyrethrin II is a key target for hydrolytic enzymes, specifically carboxylesterases. Cleavage of this bond results in the formation of the corresponding carboxylic acid and alcohol, which are generally less toxic.

In Mammals: Mammalian livers and other tissues contain high levels of carboxylesterases that efficiently hydrolyze pyrethroids.[5] Studies on various pyrethroids have demonstrated that the rate of hydrolysis is a critical factor in their low mammalian toxicity.[6] Human carboxylesterases, hCE-1 and hCE-2, have been shown to hydrolyze a range of pyrethroids with stereoselectivity, often favoring the trans-isomers.[6] Although specific kinetic data for Pyrethrin II is not readily available, it is expected to be a substrate for these enzymes.

In Insects: Esterase-mediated hydrolysis is also a significant detoxification pathway in insects.[7] Elevated esterase activity is a common mechanism of pyrethroid resistance.[8] The efficiency of these esterases can vary between insect species and even between different life stages of the same species.

The following diagram depicts the hydrolytic cleavage of Pyrethrin II.

Caption: Hydrolytic metabolism of Pyrethrin II.

Conjugative Metabolism (Phase II)

Following Phase I metabolism (oxidation and hydrolysis), the resulting metabolites can undergo conjugation reactions, which further increase their water solubility and facilitate their excretion from the body.

In Mammals and Insects: Glutathione S-transferases (GSTs) are a major family of Phase II enzymes that catalyze the conjugation of glutathione (GSH) to electrophilic substrates. While direct conjugation of the parent Pyrethrin II molecule is not a primary pathway, the oxidized metabolites produced by P450s can be substrates for GSTs. In some cases, GSTs may also play a protective role by binding to pyrethroids in a sequestration mechanism, without catalytic conjugation.[9] Elevated GST activity has been linked to pyrethroid resistance in some insect populations.[8]

The diagram below illustrates the general process of conjugation of Pyrethrin II metabolites.

Caption: Conjugative metabolism of Pyrethrin II metabolites.

Quantitative Comparison of Metabolism

The differential toxicity of Pyrethrin II between insects and mammals is largely a quantitative issue. Mammals generally metabolize pyrethroids much more rapidly than insects.[6] This is due to a combination of factors, including higher intrinsic activity of detoxifying enzymes and a greater diversity of enzymes capable of metabolizing these compounds.

While specific comparative kinetic data for Pyrethrin II is limited, the following table summarizes representative data for related pyrethroids to illustrate the general trend of faster metabolism in mammals.

| Enzyme/System | Organism | Substrate | Kinetic Parameter (Vmax or Intrinsic Clearance) | Reference |

| Liver Microsomes | Rat | trans-Permethrin | CLint: ~15-fold higher than human | [4] |

| Liver Microsomes | Human | trans-Permethrin | CLint: ~45% greater than rat for this specific compound | [4] |

| Carboxylesterase | Human (hCE-1) | trans-Permethrin | kcat/Km: 8-fold > cis-permethrin | |

| Carboxylesterase | Human (hCE-2) | trans-Permethrin | kcat/Km: 28-fold > cis-permethrin | |

| Carboxylesterase | Rat | trans-Permethrin | Hydrolysis rate 4.5-fold slower than human intestinal microsomes | [10] |

| Cytochrome P450 | Insect (Anopheles minimus) | Pyrethroids | Variable, with some isoforms showing high metabolic activity | [4] |

Note: Data for Pyrethrin II is not available in a directly comparative format. The data presented is for other pyrethroids and is intended to be illustrative of the general principles of comparative metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of Pyrethrin II.

In Vitro Metabolism using Microsomes

This protocol describes the general procedure for studying the metabolism of Pyrethrin II using liver microsomes from mammals or whole-body/tissue microsomes from insects.

Experimental Workflow:

Caption: Workflow for in vitro metabolism studies using microsomes.

Detailed Methodology:

-

Microsome Preparation:

-

Homogenize fresh or frozen tissue (e.g., rat liver or whole insects) in ice-cold homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl).

-

Centrifuge the homogenate at a low speed (e.g., 9,000 x g for 20 minutes at 4°C) to remove cell debris and nuclei.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomes.

-

Discard the supernatant, and resuspend the microsomal pellet in a storage buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 20% glycerol).

-

Determine the protein concentration using a standard method (e.g., Bradford assay) and store the microsomes at -80°C.

-

-

Metabolism Assay:

-

Prepare an incubation mixture containing the microsomes (e.g., 0.5 mg/mL protein), Pyrethrin II (at various concentrations), and buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

-

To assess cytochrome P450-mediated metabolism, add an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). For esterase activity, omit the NADPH-generating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Pyrethrin II.

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.[11]

-

Centrifuge the quenched samples to precipitate proteins.

-

-

Analysis:

-

Analyze the supernatant by HPLC-MS/MS to separate and quantify the remaining parent Pyrethrin II and its metabolites.

-

Calculate the rate of metabolism and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

-

Enzyme Activity Assays

4.2.1. Cytochrome P450 Activity Assay: P450 activity can be measured by monitoring the depletion of the parent compound (Pyrethrin II) over time in the presence of NADPH, as described in the microsomal assay above.

4.2.2. Esterase Activity Assay: Esterase activity can be determined by measuring the formation of the hydrolytic products (pyrethric acid and pyrethrolone) over time.

-

Incubation: Prepare an incubation mixture containing the enzyme source (microsomes or purified esterase), Pyrethrin II, and buffer.

-

Quenching and Extraction: Stop the reaction and extract the metabolites.

-

Analysis: Quantify the formation of pyrethric acid and/or pyrethrolone using HPLC-MS/MS.

4.2.3. Glutathione S-Transferase (GST) Activity Assay: A common method for measuring GST activity involves a spectrophotometric assay using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

-

Assay Mixture: Prepare a reaction mixture containing phosphate buffer, reduced glutathione (GSH), CDNB, and the enzyme source (cytosolic fraction or purified GST).[12]

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GSH-CDNB conjugate.[12]

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Conclusion

The selective toxicity of Pyrethrin II is a complex interplay of absorption, distribution, metabolism, and excretion. The available evidence strongly suggests that the rapid and efficient metabolism of Pyrethrin II in mammals, primarily through oxidative and hydrolytic pathways, is the key determinant of its low mammalian toxicity. In contrast, the slower or less efficient metabolism in insects allows the parent compound to reach its target site in the nervous system at toxic concentrations.

While this guide provides a comprehensive overview of the comparative metabolism of Pyrethrin II, it is important to note the significant gaps in the literature regarding specific quantitative data for this compound. Future research should focus on obtaining detailed kinetic parameters for the metabolism of Pyrethrin II by specific insect and mammalian enzymes to further refine our understanding of its selective toxicity and to aid in the development of new and safer insecticides.

References

- 1. Pyrethrin II | C22H28O5 | CID 5281555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 250. Pyrethrins (WHO Pesticide Residues Series 2) [inchem.org]

- 4. Homology modeling of mosquito cytochrome P450 enzymes involved in pyrethroid metabolism: insights into differences in substrate selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. igbb.msstate.edu [igbb.msstate.edu]

- 6. Characterization of pyrethroid hydrolysis by the human liver carboxylesterases hCE-1 and hCE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glutathione S-transferases as antioxidant defence agents confer pyrethroid resistance in Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutathione S-transferase in the defence against pyrethroids in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolysis of Pyrethroids by Human and Rat Tissues: Examination of Intestinal, Liver and Serum Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of metofluthrin in rats: II. Excretion, distribution and amount of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Structure-Activity Relationship Studies of Pyrethrin II and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Pyrethrin II and its synthetic analogs, known as pyrethroids. Pyrethrins (B594832), natural insecticides derived from Chrysanthemum cinerariifolium flowers, have served as the blueprint for a vast class of potent and widely used synthetic insecticides.[1][2] Understanding the intricate relationship between their chemical structure and biological activity is paramount for the development of new agents with enhanced efficacy, greater selectivity, and improved safety profiles. This document summarizes key SAR findings, presents quantitative activity data, details essential experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Molecular Structures and Classification

The insecticidal properties of pyrethrins are conferred by their unique ester structure, formed from a cyclopropane (B1198618) carboxylic acid and a cyclopentenolone alcohol (a rethrolone).[3] Pyrethrin II, one of the six naturally occurring insecticidal esters, is composed of a pyrethric acid moiety and a pyrethrolone (B1236646) alcohol moiety.

Extensive modification of this natural template has led to the creation of thousands of synthetic pyrethroids. These are broadly classified into two categories based on their chemical structure and the poisoning symptoms they induce in mammals.[4]

-

Type I Pyrethroids: Lack an α-cyano group on the 3-phenoxybenzyl alcohol moiety. They are structurally more similar to the natural pyrethrins.

-

Type II Pyrethroids: Contain a characteristic α-cyano group, which significantly enhances their insecticidal potency.[4]

Mechanism of Action

Primary Target: Voltage-Gated Sodium Channels

The primary mode of action for both natural pyrethrins and synthetic pyrethroids is the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs) in the insect's nervous system.[5][6] These channels are critical for the propagation of action potentials. Pyrethroids bind to the open state of the VGSC, preventing its closure and prolonging the influx of sodium ions.[5] This leads to a persistent depolarization of the nerve membrane, causing uncontrolled, repetitive nerve firing.[7] The resulting hyperexcitability of the nervous system manifests as tremors, convulsions, paralysis, and ultimately, the death of the insect.[5]

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Comparative insecticidal power of three pyrethroids on netting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www2.mst.dk [www2.mst.dk]

- 5. cmmcp.org [cmmcp.org]

- 6. benchchem.com [benchchem.com]

- 7. The relationship between the structure and the activity of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Pyrethrin II on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrethrin II is one of the six active insecticidal esters that constitute the natural insecticide pyrethrum, derived from the flowers of Chrysanthemum cinerariaefolium.[1] While highly effective against a broad spectrum of insect pests, the application of Pyrethrin II and other pyrethrins (B594832) necessitates a thorough understanding of their potential impacts on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of Pyrethrin II, with a focus on its effects on various non-target species. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the environmental safety and potential risks associated with this compound.

The primary mode of action for pyrethrins, including Pyrethrin II, involves the disruption of normal nerve function by prolonging the opening of voltage-gated sodium channels in nerve cells.[2] This leads to hyperexcitation, loss of motor coordination, paralysis, and ultimately death in susceptible organisms.[3] While this mechanism provides potent insecticidal activity, it also raises concerns about the unintended consequences for beneficial insects, aquatic life, birds, and mammals.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity of pyrethrins, with specific data for Pyrethrin II where available, to various non-target organisms. It is important to note that much of the available data pertains to "pyrethrins" as a mixture, and the toxicity of individual components may vary.

Table 1: Acute Toxicity of Pyrethrins to Mammals

| Species | Route of Exposure | Endpoint | Value (mg/kg bw) | Reference |

| Rat (Male) | Oral | LD50 | 710 | [4] |

| Rat | Oral | LD50 | 584 - 900 | [4] |

| Rat | Dermal | LD50 | >2000 | [5] |

| Mouse | Oral | LD50 | 273 - 796 | [4] |

Table 2: Acute Toxicity of Pyrethrins to Avian Species

| Species | Route of Exposure | Endpoint | Value (mg/kg bw) | Reference |

| Chicken | Perivisceral | LD50 | 240 - 1262 | [4] |

Table 3: Acute Toxicity of Pyrethrins to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 0.005 | [1] |

| Daphnia magna (Water Flea) | 48-hour EC50 | 0.263 | [1] |

| Americamysis bahia (Mysid Shrimp) | 96-hour LC50 | 0.0014 | [1] |

| Various Fish Species | 96-hour LC50 | 0.0246 - 0.114 | [6] |

Table 4: Acute Toxicity of Pyrethrins to Honeybees

| Species | Route of Exposure | Endpoint | Value (µ g/bee ) | Reference |

| Apis mellifera (Honeybee) | Contact | LD50 | 0.013 | [5][7] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the accurate evaluation of a substance's potential hazards. The following sections outline the fundamental principles of standard experimental protocols relevant to the toxicological testing of Pyrethrin II. These are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Mammalian Acute Oral Toxicity Testing

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

Methodology (based on general principles of acute toxicity testing):

-

Test Animals: Typically, young adult rats of a single strain are used. Both males and females are tested.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: A standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance (Pyrethrin II), usually dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by gavage in a single dose.

-

Dose Levels: A range of dose levels is selected to cause a range of responses from no effect to mortality. A control group receives only the vehicle.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.[8]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Avian Acute Oral and Dietary Toxicity Testing

Objective: To determine the acute oral toxicity (LD50) and sub-acute dietary toxicity (LC50) in birds.

Methodology (based on OECD Guidelines 223 and 205):

-

Acute Oral Toxicity (OECD 223):

-

Test Species: Typically, a passerine species (e.g., canary) and either an upland game bird (e.g., Northern bobwhite) or a waterfowl (e.g., Mallard duck) are used.[9][10][11][12][13]

-

Test Design: The test can be conducted as a limit test (a single high dose) or a definitive test with multiple dose levels to determine the LD50.[9][10][11][12][13]

-

Administration: A single dose is administered by oral gavage.[13]

-

Observation: Birds are observed for mortality and signs of toxicity for at least 14 days.[13]

-

-

Sub-acute Dietary Toxicity (OECD 205):

-

Test Species: Upland game birds and waterfowl are typically used.

-

Exposure: The test substance is administered in the diet for 5 days, followed by a 3-day observation period on a normal diet.[14][15][16]

-

Parameters: Mortality, clinical signs, body weight, and food consumption are recorded.[15][16]

-

Endpoint: The LC50, the concentration in the diet that is lethal to 50% of the test birds, is determined.[14]

-

Aquatic Toxicity Testing

Objective: To determine the acute toxicity of a substance to fish and aquatic invertebrates.

Methodology (based on OECD Guidelines 203 and 202):

-

Fish Acute Toxicity Test (OECD 203):

-

Test Species: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[4][17][18][19][20]

-

Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours in a static or semi-static system.[4][17][18][19][20]

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.[4][17]

-

Endpoint: The LC50, the concentration lethal to 50% of the fish, is calculated.[17][18][20]

-

-

Daphnia sp. Acute Immobilisation Test (OECD 202):

-

Test Species: Daphnia magna is the standard test organism.[5][8]

-

Exposure: Young daphnids (<24 hours old) are exposed to a range of concentrations for 48 hours.[5][8][21][22][23]

-

Endpoint: Immobilisation (inability to swim) is recorded at 24 and 48 hours, and the EC50 (the concentration causing immobilisation in 50% of the daphnids) is calculated.[5][8][21][22][23]

-

Honeybee Acute Contact Toxicity Test (OECD 214)

Objective: To determine the acute contact toxicity of a substance to adult honeybees.

Methodology:

-

Test Organism: Adult worker honeybees (Apis mellifera) are used.

-

Application: A specific dose of the test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of each bee.

-

Dose Levels: A range of doses is tested to determine the LD50.

-

Observation: Mortality and any sublethal effects are recorded at 4, 24, 48, and potentially up to 96 hours after application.

-

Endpoint: The LD50, the dose lethal to 50% of the bees, is calculated.

Signaling Pathways and Experimental Workflows

The primary mechanism of neurotoxicity for Pyrethrin II, like other pyrethrins and pyrethroids, is its interaction with voltage-gated sodium channels in the nerve cell membrane.

Signaling Pathway of Pyrethrin II Neurotoxicity

The following diagram illustrates the molecular mechanism of Pyrethrin II's action on a neuron.

Caption: Mechanism of Pyrethrin II neurotoxicity via voltage-gated sodium channels.

Experimental Workflow for Acute Oral Toxicity (LD50) Determination in Rodents

The following diagram outlines a typical workflow for conducting an acute oral toxicity study in rodents.

Caption: Workflow for an acute oral toxicity study in rodents.

Conclusion

Pyrethrin II is a potent insecticide that exhibits significant toxicity to a range of non-target organisms, particularly aquatic invertebrates and insects, including beneficial species like honeybees. Its primary mechanism of action, the disruption of voltage-gated sodium channels, is well-established. While its toxicity to mammals and birds is comparatively lower, sublethal effects can still occur. The provided quantitative data and outlines of experimental protocols offer a foundation for a comprehensive risk assessment of Pyrethrin II. Further research focusing specifically on the chronic and sublethal effects of isolated Pyrethrin II on a wider array of non-target species is warranted to fully elucidate its environmental impact. This will enable the development of more targeted and environmentally conscious pest management strategies.

References

- 1. Pyrethrins (pyrethrin II) (Ref: ENT 7543 ) [sitem.herts.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. eurolab.net [eurolab.net]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Toxicity of natural pyrethrins and five pyrethroids to fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrethrins (pyrethrin II) (Ref: ENT 7543 ) [sitem.herts.ac.uk]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. eurofins.com.au [eurofins.com.au]

- 19. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 20. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 21. shop.fera.co.uk [shop.fera.co.uk]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

Pyrethrin II in Integrated Pest Management: A Technical Guide

Abstract: Integrated Pest Management (IPM) represents a paradigm shift from conventional, broad-spectrum pesticide application to a more nuanced, ecosystem-based strategy. The core of IPM lies in the integration of multiple control tactics to manage pest populations in a manner that is economically viable, environmentally sound, and socially acceptable. Natural insecticides, such as pyrethrins (B594832), play a crucial role in these strategies due to their unique properties. This technical guide provides an in-depth examination of Pyrethrin II, one of the six active compounds in pyrethrum extract derived from the flowers of Chrysanthemum cinerariifolium.[1][2] We will explore its biosynthesis, mechanism of action, quantitative efficacy, and environmental fate. Furthermore, this guide details relevant experimental protocols for its analysis and illustrates key pathways and processes through structured diagrams, offering a comprehensive resource for professionals in agricultural science and drug development.

Introduction to Pyrethrin II

Pyrethrins are a class of six organic esters—Pyrethrin I, Pyrethrin II, Cinerin I, Cinerin II, Jasmolin I, and Jasmolin II—extracted from the pyrethrum daisy, Chrysanthemum cinerariifolium.[1] These compounds are valued for their potent insecticidal activity, rapid knockdown effect, and low persistence in the environment.[2][3] Pyrethrin II (Molecular Formula: C22H28O5) is an ester of pyrethric acid and pyrethrolone (B1236646).[4][5] Unlike the more stable synthetic analogues known as pyrethroids, natural pyrethrins are biodegradable and photolabile, breaking down quickly in sunlight.[5][6] This rapid degradation is a key attribute that makes them highly suitable for IPM programs, as it minimizes environmental residue and reduces the risk to non-target organisms.[3] Pyrethrins are often formulated with a synergist, such as piperonyl butoxide (PBO), which inhibits the metabolic enzymes insects use to detoxify the insecticide, thereby increasing its efficacy.[4][7][8]

Biosynthesis of Pyrethrin II

The biosynthesis of Pyrethrin II is a complex process involving two distinct pathways that converge to form the final ester. The alcohol moiety, pyrethrolone, is derived from the plant hormone jasmonic acid (JA) pathway, while the acid moiety, pyrethric acid, is synthesized via the mevalonate (B85504) (MVA) or, more accurately, the methylerythritol phosphate (B84403) (MEP) pathway.[2][9]

The pyrethrolone backbone originates from α-linolenic acid, which is converted through a series of enzymatic steps involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) to produce 12-oxo-phytodienoic acid (OPDA).[5] Jasmonic acid serves as a precursor to jasmone (B1672801), which is then hydroxylated by jasmone hydroxylase (JMH) to form jasmolone.[5][10] A key desaturation step, catalyzed by the cytochrome P450 enzyme Pyrethrolone Synthase (PYS/CYP82Q3), converts jasmolone into pyrethrolone.[5][10] The acid component, pyrethric acid, is an irregular monoterpenoid.[5] Finally, the GDSL lipase-like protein (TcGLIP) catalyzes the esterification of pyrethrolone with pyrethric acid to form Pyrethrin II.[5]

Mechanism of Action

Pyrethrin II, like other pyrethrins and pyrethroids, is a potent neurotoxin that primarily targets the nervous systems of insects.[4][11] Its mode of action involves binding to voltage-gated sodium channels, which are critical for the propagation of nerve impulses.[1][11]

Specifically, Pyrethrin II modifies the channel's function by delaying its closure after a nerve cell has fired.[4][12] This prolonged opening allows an excessive influx of sodium ions (Na+) into the neuron, leading to a state of persistent membrane depolarization.[11] The nerve cell is unable to repolarize, resulting in uncontrolled, repetitive nerve firings.[4][11] This phenomenon, known as hyperexcitation, manifests as tremors, loss of motor coordination, paralysis, and ultimately, the death of the insect.[1][11] The selective toxicity of pyrethrins towards insects over mammals is attributed to several factors, including higher insect nerve sensitivity, lower mammalian skin absorption, and more efficient metabolic degradation in mammals.[4]

References

- 1. kingsresearch.com [kingsresearch.com]

- 2. portlandpress.com [portlandpress.com]

- 3. rovensanext.com [rovensanext.com]

- 4. Pyrethrin - Wikipedia [en.wikipedia.org]

- 5. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Make and Use Pyrethrin Insecticide [thespruce.com]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. Pyrethrins and Pyrethroids | Ingredients Used in Pesticide Products | US EPA [19january2017snapshot.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

- 12. cmmcp.org [cmmcp.org]

The Neurotoxicology of Pyrethrin II: A Technical Guide for Researchers

Abstract

Pyrethrin II, a key insecticidal component of the natural pyrethrum extract from Chrysanthemum cinerariifolium, exerts potent neurotoxic effects on a wide range of insect species. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental assessment of Pyrethrin II's neurotoxicity. It is intended for researchers, scientists, and professionals in drug development and pest management. The primary mode of action is the modulation of voltage-gated sodium channels (VGSCs) in the insect's nervous system, leading to hyperexcitation, paralysis, and eventual death.[1][2] This document synthesizes current knowledge, presenting detailed signaling pathways, experimental protocols, and quantitative toxicity data for specific insect species.

Introduction to Pyrethrin II

Pyrethrins are a class of six natural esters, with Pyrethrin II being one of the most prominent.[1] These compounds are characterized by their rapid knockdown effect on insects and relatively low mammalian toxicity, making them a cornerstone of both commercial and domestic insecticides.[2][3] Pyrethrin II's neurotoxicity stems from its interaction with the insect's peripheral and central nervous systems.[4]

Mechanism of Neurotoxic Action

The primary molecular target of Pyrethrin II is the voltage-gated sodium channel (VGSC), which is essential for the initiation and propagation of action potentials in neurons.[1][5][6]

Core Mechanism:

-

Binding to VGSCs: Pyrethrin II binds to the open state of the VGSC.[7][8][9] There is evidence for two potential pyrethroid receptor sites, termed PyR1 and PyR2, located at the interfaces between different domains of the channel protein.[5][7]

-

Prolonged Channel Opening: This binding event prevents the normal inactivation of the channel, prolonging the influx of sodium ions (Na+) into the neuron.[1][5][10]

-

Persistent Depolarization: The sustained Na+ influx leads to a persistent depolarization of the nerve membrane.[1][5]

-

Hyperexcitation and Paralysis: This state of constant depolarization results in uncontrolled, repetitive firing of the neuron.[1][8] The initial hyperactivity manifests as tremors and convulsions, which ultimately progresses to paralysis and death as the nervous system is overwhelmed.[1][4]

In addition to its primary action on VGSCs, Pyrethrin II can also disrupt other ion channels, such as calcium channels, and inhibit metabolic enzymes like ATPases, further contributing to its toxic effect.[1]

References

- 1. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Current Research on the Safety of Pyrethroids Used as Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ecommons.cornell.edu [ecommons.cornell.edu]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Pyrethrin II using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Abstract

This application note details a robust and validated analytical method for the quantification of Pyrethrin II in various sample matrices using reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection. Pyrethrins (B594832), a class of natural insecticides derived from the chrysanthemum flower (Chrysanthemum cinerariaefolium), consist of six active esters.[1] Due to their thermal instability, HPLC methods are generally preferred over gas chromatography for their analysis.[1] This document provides comprehensive protocols for sample preparation, instrument configuration, and data analysis, tailored for researchers, scientists, and professionals in drug development and quality control.

Introduction

Pyrethrins are potent insecticides with a long history of use. The six primary insecticidal compounds are collectively known as pyrethrins and are divided into two groups: Pyrethrins I (Cinerin I, Jasmolin I, and Pyrethrin I) and Pyrethrins II (Cinerin II, Jasmolin II, and Pyrethrin II). Pyrethrin II is one of the most abundant and active components. Accurate quantification of Pyrethrin II is crucial for the quality control of insecticidal formulations, regulatory compliance, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable, specific, and sensitive method for the separation and quantification of individual pyrethrin esters.[1]

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended operational parameters, synthesized from established methods.

Table 1: HPLC-UV Instrument Parameters

| Parameter | Recommended Setting |

| HPLC System | Standard Liquid Chromatograph with UV/Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 65:35 v/v or 70:30 v/v)[1][2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 - 20 µL[1][3] |

| Column Temperature | Ambient (e.g., 23°C) or controlled at 35°C[2][4] |

| UV Detection | 225 nm or 226 nm[1][2] |

| Run Time | Approximately 40 minutes (adjust as needed for full elution)[1][2] |

-

Acetonitrile (ACN): HPLC grade or higher.

-

Water: Deionized, 18.2 MΩ·cm.

-

Pyrethrin II Analytical Standard: Certified reference material of known purity.

-

Sample Matrix: Varies (e.g., pyrethrum extract, formulated product, environmental sample).

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of Pyrethrin II analytical standard and dissolve it in acetonitrile in a Class A volumetric flask.[1]

-

Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using acetonitrile to create calibration standards. A typical concentration range could be from 10 µg/mL to 500 µg/mL.[1][2]

-

Storage: Store all standard solutions at 4°C and protect from light to prevent degradation.

The following is a general protocol for a liquid formulation. It should be adapted based on the specific sample matrix. For solid samples like flower heads, a matrix solid phase dispersion (MSPD) or ultrasound-assisted extraction may be required.[5]

-

Extraction: Accurately weigh the sample and transfer it to a volumetric flask.

-

Solvent Addition: Add acetonitrile to the flask.[1]

-

Sonication: Sonicate the sample for 60 minutes to ensure complete extraction of Pyrethrin II.[1]

-

Dilution: Dilute to the final volume with acetonitrile.

-

Filtration: Filter the extract through a 0.2 µm or 0.45 µm PTFE syringe filter to remove particulate matter before injection into the HPLC system.[1][2]

Results and Method Validation

The described HPLC-UV method is capable of separating Pyrethrin II from other components in a sample matrix. Method validation should be performed according to ICH guidelines or equivalent.

Table 2: Summary of Quantitative Performance Data

| Parameter | Typical Value | Description |

| Specificity | Baseline resolution from other pyrethrins and matrix components. | The method can distinguish the analyte from other substances. |

| Linearity (r²) | > 0.996[5] | The detector response is proportional to the analyte concentration over a given range. |

| Precision (%RSD) | < 14% (Intra- and Inter-day)[5] | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Accuracy (Recovery) | 80 - 110%[5][6] | The closeness of the test results obtained by the method to the true value. |

| Retention Time (RT) | Varies based on exact conditions, but should be consistent. | The time it takes for the analyte to pass through the column. |

Diagrams

Caption: Experimental workflow for Pyrethrin II quantification.

Caption: Logical classification of the six natural pyrethrin esters.

Conclusion

The HPLC-UV method described provides a reliable and accurate means for the quantification of Pyrethrin II. The protocol is straightforward, utilizing common laboratory equipment and reagents. Proper method validation is essential to ensure data quality and reproducibility for its intended application. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control and analysis of pyrethrin-containing products.

References

- 1. cipac.org [cipac.org]

- 2. A high-throughput HPLC method for simultaneous quantification of pyrethroid and pyriproxyfen in long-lasting insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dspace.ceu.es [dspace.ceu.es]

- 5. researchgate.net [researchgate.net]

- 6. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Pyrethrin II using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrethrin II is one of the six active insecticidal compounds collectively known as pyrethrins (B594832), which are derived from the flowers of Chrysanthemum cinerariifolium. Due to their potent insecticidal properties and relatively low mammalian toxicity, pyrethrins are widely used in agriculture and public health. Accurate and sensitive quantification of individual pyrethrins, such as Pyrethrin II, is crucial for quality control, residue analysis in food and environmental samples, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of these thermally stable, volatile compounds. This document provides a detailed protocol for the analysis of Pyrethrin II using GC-MS.

Principle

The GC-MS method combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. A liquid sample containing the analyte is injected into a heated inlet, where it is vaporized and introduced onto a chromatographic column by an inert carrier gas (e.g., Helium). The components of the mixture are separated based on their boiling points and affinity for the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), detected, and plotted to generate a mass spectrum, which serves as a molecular fingerprint for identification. For quantification, the instrument can be set to monitor specific characteristic ions of the target analyte (Selected Ion Monitoring, SIM), providing enhanced sensitivity and selectivity.

Experimental Protocols

Sample Preparation: Modified QuEChERS Extraction

This protocol is a general-purpose extraction method for solid matrices (e.g., plant material, soil, food products) based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[1]

Materials:

-

Homogenized sample (10-15 g)

-

50 mL centrifuge tubes

-

Acetonitrile (B52724) (ACN)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Add internal standards if required.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. This step induces liquid-liquid partitioning.

-

Immediately shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

-

The upper layer is the acetonitrile extract containing the pyrethrins.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18. The PSA removes polar interferences, while C18 removes non-polar interferences like fats and waxes.

-

Vortex the d-SPE tube for 1 minute and centrifuge at 5000 rpm for 5 minutes.

-

Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to a GC vial for analysis.

Calibration Standards Preparation

-